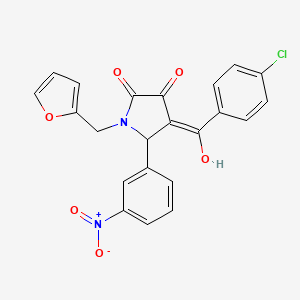![molecular formula C21H27N3O2 B5365599 2-[4-(3-methoxybenzyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5365599.png)
2-[4-(3-methoxybenzyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(3-methoxybenzyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide, also known as MPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of piperazine derivatives and has been synthesized through various methods.
作用机制
The mechanism of action of 2-[4-(3-methoxybenzyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide involves its interaction with the dopamine transporter. This compound binds to the transporter and prevents the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine levels has been shown to have potential therapeutic effects in the treatment of Parkinson's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to improved motor function in individuals with Parkinson's disease. This compound has also been shown to have anxiolytic effects, reducing anxiety in animal models.
实验室实验的优点和局限性
2-[4-(3-methoxybenzyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide has several advantages for lab experiments. It has a high affinity for the dopamine transporter, making it a useful tool for studying dopamine regulation in the brain. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 2-[4-(3-methoxybenzyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide. One direction is to further investigate its potential therapeutic effects in the treatment of Parkinson's disease. Another direction is to explore its potential use in the treatment of other neurological disorders, such as depression and anxiety. Additionally, further research is needed to determine the safety and toxicity of this compound in humans, which will be important for its potential use as a therapeutic agent.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in the scientific community for its potential applications in research. It has been synthesized through various methods and has been shown to have an affinity for the dopamine transporter. This compound has potential applications in the treatment of Parkinson's disease and has been shown to have anxiolytic effects. While it has several advantages for lab experiments, its potential toxicity may limit its use in certain experiments. Future research directions include investigating its therapeutic effects in neurological disorders and determining its safety and toxicity in humans.
合成方法
2-[4-(3-methoxybenzyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide can be synthesized through various methods, including the reaction of piperazine with 3-methoxybenzyl chloride, followed by reaction with 4-methylphenylacetyl chloride. Another method involves the reaction of piperazine with 3-methoxybenzylamine, followed by reaction with 4-methylphenylacetyl chloride. Both methods result in the formation of this compound.
科学研究应用
2-[4-(3-methoxybenzyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide has been studied for its potential applications in scientific research. It has been shown to have an affinity for the dopamine transporter, which plays a role in the regulation of dopamine levels in the brain. This compound has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain.
属性
IUPAC Name |
2-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-17-6-8-19(9-7-17)22-21(25)16-24-12-10-23(11-13-24)15-18-4-3-5-20(14-18)26-2/h3-9,14H,10-13,15-16H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAZAGDXHLFOBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-tert-butyl-N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5365516.png)
![3-(6-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acrylic acid](/img/structure/B5365523.png)
![3-allyl-5-{5-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5365528.png)
![5-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5365530.png)

![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5365545.png)

![(3S*,5R*)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid](/img/structure/B5365555.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide](/img/structure/B5365560.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-hydroxycyclohexanecarboxamide](/img/structure/B5365571.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methylpiperidine-3-carboxamide](/img/structure/B5365572.png)
![3-[(1-naphthylmethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5365594.png)
![ethyl 4-[(2-pyridinylamino)carbonyl]-1H-imidazole-5-carboxylate](/img/structure/B5365613.png)
![ethyl 3-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-butenoate](/img/structure/B5365614.png)